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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

Cat. No.: B103168

This guide provides a detailed comparison of 4-(3-Methylbutoxy)benzaldehyde with several
structurally similar aromatic aldehydes. The information is intended for researchers, scientists,
and drug development professionals, offering a cross-reference of physicochemical properties,
spectral data, and standardized experimental protocols for analytical characterization.

Physicochemical Properties: A Comparative
Overview

4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an
aromatic aldehyde featuring a substituted butoxy group.[1][2] Its properties, along with those of
selected alternative benzaldehyde derivatives, are summarized below to provide a basis for
comparison in applications such as fragrance development, organic synthesis, and as
intermediates in the pharmaceutical or agrochemical industries.[3][4]
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Molecular . .

CAS Molecular . Boiling Density
Compound Weight ( .

Number Formula Point (°C) (glcm?)

g/mol )

4-(3-
Methylbutoxy 192.25 136-137 @ 5 1.003

18986-09-9 C12H1602 )
)benzaldehyd (calculated) Torr[1] (Predicted)[1]
e
4-
Isobutoxyben  18962-07-7 C11H1402 178.23[5] Not Available Not Available
zaldehyde
3-Methoxy-4-
(3-

328.9 @ 760
methylbutoxy = 114991-69-4 Ci13H1s803 222.29[3] Hol2] 1.031[3]
mm

)benzaldehyd J
e
4-Butoxy-3-
methoxybenz  51301-87-2 C12H1603 208.25[6] Not Available Not Available
aldehyde
4-((3-
Methylbut-2-
en-1- 28090-12-2 C12H1402 190.24[7] Not Available Not Available
yl)oxy)benzal
dehyde
Benzaldehyd
e (Parent 100-52-7 C7HeO 106.12 178.1 1.044
Compound)

Spectroscopic Data Cross-Reference

Spectroscopic analysis is critical for the structural elucidation and purity assessment of

chemical compounds. While specific experimental spectra for 4-(3-

Methylbutoxy)benzaldehyde are not widely published, data from structurally similar
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compounds and the parent benzaldehyde molecule provide a strong basis for predicting its

spectral characteristics.

Spectroscopic Data

4-((3-Methylbut-2-en-1-
yl)oxy)benzaldehyde

Benzaldehyde (Parent
Compound)[8][9]

1H NMR (CDCls, & ppm)

9.88 (s, 1H, Ar-CHO), 7.83 (d,
2H, Ar-H), 7.01 (d, 2H, Ar-H),
5.49 (t, 1H, =CH), 4.60 (d, 2H,
0O-CH-2), 1.81 (s, 3H,
=C(CHs)z2), 1.76 (s, 3H,
=C(CHs)2)

~10.0 (s, 1H, -CHO), ~7.5-8.0
(m, 5H, Ar-H)

13C NMR (CDCls, 8 ppm)

190.8 (CHO), 163.8 (Ar-C-0),
138.5 (=C(CHs)2), 132.0 (Ar-
CH), 130.2 (Ar-C), 119.5
(=CH), 114.9 (Ar-CH), 65.2 (O-
CH2), 25.9 (=C(CHs)2), 18.3
(=C(CHs)2)

Not Available

IR (cm™1)

2970-2910 (C-H alkane), 2870,
2770 (C-H aldehyde), 1700
(C=0 aldehyde), 1600, 1580
(C=C aromatic), 1250 (C-O
aryl ether)

Not Available

Mass Spec (m/z)

Not specified

Not specified

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental methodologies. The

following sections detail standardized protocols for the analysis of aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds like aromatic aldehydes.[10] Derivatization is often employed to improve volatility

and sensitivity.[11]
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Objective: To separate, identify, and quantify 4-(3-Methylbutoxy)benzaldehyde and related

impurities.

Sample Preparation & Derivatization (PFBHA Method):

To 1 mL of the sample solution, add an appropriate internal standard.

Add 100 pL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride
(PFBHA) solution.[10]

Adjust the pH to 3 with HCI.
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[10]
After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

Transfer the organic layer to a new vial for GC-MS analysis.[10]

GC-MS Conditions:

GC System: Agilent 7890B GC or equivalent.[10]

Column: DB-5ms (30 m x 0.25 mm, 0.25 pm) or similar non-polar column.[10]
Inlet Temperature: 250°C.[10]

Injection Volume: 1 pL (splitless mode).[10]

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

Oven Program: Start at 60°C for 1 min, ramp to 175°C at 10°C/min, then to 225°C at
6°C/min, and finally to 300°C at 4°C/min, followed by a 20-minute hold.[12]

MS System: Agilent 5977B MSD or equivalent.[10]
lonization Mode: Electron lonization (EI) at 70 eV.[10]

Mass Range: m/z 50-550.[10]
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High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of less volatile aldehydes and can be applied after
derivatization to enhance detection, often with UV or fluorescence detectors.[13][14]

Objective: To quantify aromatic aldehydes in various matrices.

Sample Preparation & Derivatization (DNPH Method):

For air samples, pass a known volume of air through a solid-phase extraction (SPE)
cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[13]

For liquid samples, add 1 mL of a saturated DNPH solution in acetonitrile (containing 1%
acid) to 1 mL of the sample.[10]

Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[10]

The resulting solution can be injected directly or after further purification.
HPLC Conditions:

e LC System: Agilent 1290 Infinity Il LC or equivalent.[10]

e Column: Welch Ultisil® XB-C18 (4.6x250mm, 5um) or equivalent.[13]

» Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic
acid in water. A common starting point is a 65:35 Acetonitrile:Water mixture.[10][13]

e Flow Rate: 1.0 mL/min.[13]
e Column Temperature: 30°C.[13]

e Injection Volume: 20 pL.[13]

Detector: UV detector set at 360 nm.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.
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Obijective: To elucidate the chemical structure of 4-(3-Methylbutoxy)benzaldehyde.
Protocol:

o Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated
solvent (e.g., CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[8]
o Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer at room

temperature.

e Process the resulting data to determine chemical shifts, coupling constants, and integration
values to confirm the structure.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the analysis and
comparison of the target compound.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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